Unique Pulmonary Vasoconstrictor Activity Among Anorectic Agents: Fenisorex vs. Fenfluramine, Mazindol, Mefenorex, and Phentermine
In a direct head-to-head study using the isolated perfused rat lung preparation, R 800 (Fenisorex) produced a strong, sustained vasoconstriction that was not antagonized by methysergide or phentolamine. By contrast, fenfluramine, mazindol, mefenorex, and phentermine each failed to alter baseline pulmonary vascular resistance under identical experimental conditions [1]. This binary functional divergence (active vasoconstriction vs. no effect) constitutes a unique pharmacological fingerprint for Fenisorex among contemporary anorectic agents.
| Evidence Dimension | Pulmonary vascular resistance change in isolated perfused rat lung |
|---|---|
| Target Compound Data | Strong vasoconstriction (qualitative binary outcome: ACTIVE) |
| Comparator Or Baseline | Fenfluramine, mazindol, mefenorex, phentermine: no alteration of vascular resistance (INACTIVE) |
| Quantified Difference | Binary: active vasoconstriction vs. no effect; not antagonized by methysergide or phentolamine |
| Conditions | Isolated, perfused rat lung; drugs administered at unspecified concentrations; n values not reported in abstract |
Why This Matters
For researchers investigating drug-induced pulmonary hypertension or serotonin-dependent vascular mechanisms, Fenisorex provides a unique positive-control phenotype that cannot be replicated by fenfluramine, mazindol, mefenorex, or phentermine.
- [1] Seiler KU, Wassermann O, Wensky H. On the role of serotonin in the pathogenesis of pulmonary hypertension induced by anorectic drugs; an experimental study in the isolated perfused rat lung, II. Fenfluramine, mazindol, mefenorex, phentermine and R 800. Clin Exp Pharmacol Physiol. 1976 Jul-Aug;3(4):323-30. View Source
